Thiencarbazone
Overview
Description
Thiencarbazone is an N-sulfonylurea in which the sulfur atom is attached to a 4-carboxy-2-methylthiophen-3-yl group and in which the non-sulfonated nitrogen is substituted by a 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl group . It is a metabolite of the herbicide, thiencarbazone-methyl . It has a role as a herbicide, an agrochemical, an EC 2.2.1.6 (acetolactate synthase) inhibitor and a metabolite .
Molecular Structure Analysis
Thiencarbazone has the molecular formula C11H12N4O7S2 . The IUPAC name for Thiencarbazone is 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid . The InChI is InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) .
Chemical Reactions Analysis
Thiencarbazone-methyl, a triazole herbicide, was assessed for its environmental fate through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively .
Physical And Chemical Properties Analysis
Thiencarbazone has a molecular weight of 376.4 g/mol . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . The half-life in hydrolysis, photo-degradation, and soil degradation experiments ranged from 16 to 23.9 days .
Scientific Research Applications
Biotransformation by Bacteria :
- Research : Xenobiotic thiencarbazone-methyl, a herbicide, can be degraded by bacterial strains like Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes. E. coli showed the highest degradation potential among these strains (Ahmad et al., 2020).
Environmental Fate in Soils :
- Research : Thiencarbazone-methyl's fate in the environment was investigated, particularly focusing on its adsorption, desorption, and degradation in different soils. The study found that thiencarbazone-methyl exhibits moderate binding and low persistence in soils, with its degradation influenced by soil properties (Gul et al., 2020).
Herbicide Efficiency in Agriculture :
- Research : Thiencarbazone-methyl, used as a herbicide in corn, is effective for controlling various grasses and broadleaf weeds. Its efficiency is enhanced when used in combination with other herbicides or safeners (Santel, 2012).
Anticancer and Antiviral Properties :
- Research : Thiosemicarbazones, a class related to thiencarbazone, have shown potential antileukemic activity. This class of compounds has been explored for their antiviral and anticancer properties (Brockman et al., 1956).
Neurodegenerative Disease Treatment :
- Research : Thiosemicarbazones have been synthesized and tested for potential therapeutic applications in treating Alzheimer’s disease, demonstrating significant inhibition of the acetylcholinesterase enzyme and antioxidant action (Sens et al., 2017).
Methemoglobin Formation Inhibition :
- Research : Certain thiosemicarbazones, like Triapine, are known to induce methemoglobin formation, a side effect limiting their use as anticancer agents. Research into alternative thiosemicarbazones that do not induce this effect has been conducted (Quach et al., 2012).
Oxidative Stress in Anticancer Activity :
- Research : The role of oxidative stress in the activity of anticancer thiosemicarbazones was explored. These compounds show effectiveness in generating reactive oxygen species, leading to apoptosis and cell cycle arrest in cancer cells (Malarz et al., 2018).
Weed Management in Agriculture :
- Research : The use of thiencarbazone for weed management in corn was studied, demonstrating its potential as an effective post-emergence herbicide (Stephenson et al., 2015).
Safety And Hazards
Thiencarbazone is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment, collect spillage, store away from incompatible materials, and dispose of contents/container in accordance with local/regional/national/international regulations . Direct contact with eyes may cause temporary irritation .
Future Directions
properties
IUPAC Name |
4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAZAQRGCSFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239495 | |
Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiencarbazone | |
CAS RN |
936331-72-5 | |
Record name | Thiencarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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